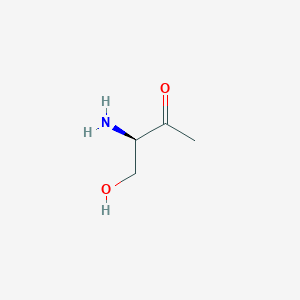
(R)-3-Amino-4-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-hydroxybutan-2-one typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3-amino-4-oxobutanoic acid using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of ®-3-Amino-4-hydroxybutan-2-one may involve biocatalytic processes using enzymes that can selectively produce the desired enantiomer. These processes are advantageous due to their high specificity and environmentally friendly nature.
Types of Reactions:
Oxidation: ®-3-Amino-4-hydroxybutan-2-one can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into various alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-4-hydroxybutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes where the compound is either synthesized or broken down, affecting the overall biochemical balance.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Amino-4-hydroxybutan-2-one: The enantiomer of the compound, which has different biological activity due to its distinct stereochemistry.
3-Amino-4-hydroxybutanoic acid: A related compound with a carboxylic acid group instead of a ketone.
4-Hydroxybutan-2-one: A simpler compound lacking the amino group.
Uniqueness: ®-3-Amino-4-hydroxybutan-2-one is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
(3R)-3-amino-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
HGPVTSXCIFGEST-SCSAIBSYSA-N |
Isomerische SMILES |
CC(=O)[C@@H](CO)N |
Kanonische SMILES |
CC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















